molecular formula C22H30N4O4S B2997311 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea CAS No. 1203203-15-9

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea

Cat. No.: B2997311
CAS No.: 1203203-15-9
M. Wt: 446.57
InChI Key: OKFVOUHHAURKJM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the urea core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The final step is the sulfonylation of the piperazine ring with a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)thiourea: Similar structure but with a thiourea core.

    1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)carbamate: Similar structure but with a carbamate core.

Uniqueness

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-30-21-10-8-19(9-11-21)18-24-22(27)23-12-5-17-31(28,29)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVOUHHAURKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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